molecular formula C18H24N6O2S B10869305 N-cyclopropyl-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide

N-cyclopropyl-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide

Cat. No.: B10869305
M. Wt: 388.5 g/mol
InChI Key: JZHVHBWPMSDPGF-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopropyl group, a dimethoxyphenyl group, and a tetrahydropyridinecarbothioamide moiety, making it a unique and versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropyl and dimethoxyphenyl intermediates, followed by the formation of the tetrahydropyridinecarbothioamide core. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the synthesis process. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production of N-CYCLOPROPYL-4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-CYCLOPROPYL-4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-CYCLOPROPYL-4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE derivatives
  • Other tetrahydropyridinecarbothioamide compounds

Uniqueness

N-CYCLOPROPYL-4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H24N6O2S

Molecular Weight

388.5 g/mol

IUPAC Name

N-cyclopropyl-4-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]piperidine-1-carbothioamide

InChI

InChI=1S/C18H24N6O2S/c1-25-15-6-3-12(11-16(15)26-2)17-20-22-24(21-17)14-7-9-23(10-8-14)18(27)19-13-4-5-13/h3,6,11,13-14H,4-5,7-10H2,1-2H3,(H,19,27)

InChI Key

JZHVHBWPMSDPGF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(N=N2)C3CCN(CC3)C(=S)NC4CC4)OC

Origin of Product

United States

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